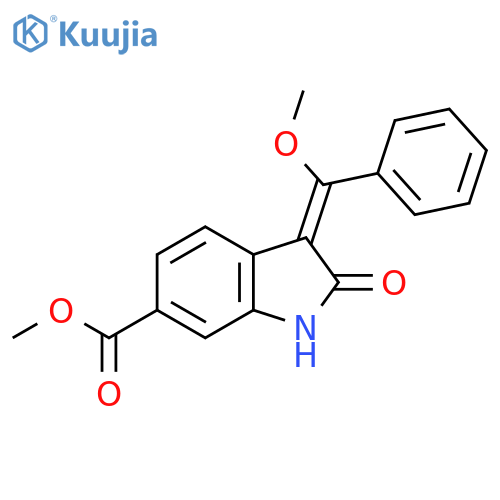

Cas no 1438271-13-6 (methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate)

1438271-13-6 structure

商品名:methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate

CAS番号:1438271-13-6

MF:C18H15NO4

メガワット:309.316004991531

CID:4700375

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

- (3E)-2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester

- BIBF1120OEth(1/4)aIa

- 2,3-Dihydro-3-(MethoxyphenylMethylene)-2-oxo-1H-indole-6-carboxylic acid Methyl ester

- BCP10265

- methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate

-

- インチ: 1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)/b16-15+

- InChIKey: WUVZENIISJMEHI-FOCLMDBBSA-N

- ほほえんだ: O(C)/C(/C1C=CC=CC=1)=C1/C(NC2C=C(C(=O)OC)C=CC/1=2)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 507

- トポロジー分子極性表面積: 64.599

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-10G |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 10g |

¥ 22,407.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-250mg |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 250mg |

¥1794.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-100mg |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 100mg |

¥1122.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-1G |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 1g |

¥ 4,481.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-100MG |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 100MG |

¥ 1,122.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-5G |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 5g |

¥ 13,444.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-500MG |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 500MG |

¥ 2,989.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-250MG |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 250MG |

¥ 1,795.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-1g |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 1g |

¥4481.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7326-500mg |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate |

1438271-13-6 | 95% | 500mg |

¥2990.0 | 2024-04-24 |

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate 関連文献

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

1438271-13-6 (methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1438271-13-6)methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate

清らかである:99%

はかる:10g

価格 ($):4480.0